3-Bromo-5-(hydroxymethyl)benzoic acid
Overview
Description
3-Bromo-5-(hydroxymethyl)benzoic acid: is an organic compound with the molecular formula C8H7BrO3 It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the third position and a hydroxymethyl group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(hydroxymethyl)benzoic acid can be achieved through several methods. One common approach involves the bromination of 5-(hydroxymethyl)benzoic acid. This reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-(hydroxymethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this include sodium azide (NaN3) or sodium methoxide (NaOCH3).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, or other strong oxidizing agents.
Reduction: Pd/C with hydrogen gas.
Substitution: NaN3, NaOCH3, or other nucleophiles.
Major Products:
Oxidation: 3-Bromo-5-carboxybenzoic acid.
Reduction: 5-(Hydroxymethyl)benzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-Bromo-5-(hydroxymethyl)benzoic acid is used as an intermediate in organic synthesis. It can be employed in the preparation of more complex molecules through various chemical transformations, making it valuable in the development of new synthetic methodologies .
Biology and Medicine: In medicinal chemistry, this compound can serve as a building block for the synthesis of potential pharmaceutical agents. Its structural features allow for modifications that can lead to compounds with biological activity, such as anti-inflammatory or anticancer properties .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for incorporation into polymers and other advanced materials .
Mechanism of Action
The mechanism of action of 3-Bromo-5-(hydroxymethyl)benzoic acid depends on its specific application. In organic synthesis, its reactivity is primarily governed by the presence of the bromine atom and the hydroxymethyl group, which can participate in various chemical reactions. In biological systems, the compound’s effects would depend on its interaction with molecular targets, such as enzymes or receptors, which could be influenced by its structural features .
Comparison with Similar Compounds
- 3-Bromo-4-(hydroxymethyl)benzoic acid
- 4-Bromo-3-(hydroxymethyl)benzoic acid
- 3-Bromo-5-methylbenzoic acid
Comparison: 3-Bromo-5-(hydroxymethyl)benzoic acid is unique due to the specific positioning of the bromine and hydroxymethyl groups on the benzene ring. This positioning can influence its reactivity and the types of reactions it can undergo. For example, the presence of the hydroxymethyl group at the fifth position can affect the compound’s solubility and its ability to form hydrogen bonds, which can be different from similar compounds with different substitution patterns .
Biological Activity
3-Bromo-5-(hydroxymethyl)benzoic acid (CAS No. 123065-61-2) is a halogenated benzoic acid derivative that has garnered interest in biological and medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound features a bromine atom and a hydroxymethyl group attached to a benzene ring, which influences its reactivity and biological interactions. The presence of the bromine atom can enhance lipophilicity, potentially affecting membrane permeability and biological activity.
Antimicrobial Properties
Research indicates that halogenated benzoic acids, including this compound, exhibit antimicrobial activity. A study showed that similar compounds with halogen substitutions demonstrated significant antibacterial effects against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus spp. The mechanism appears to involve the inhibition of protein synthesis and disruption of nucleic acid synthesis pathways .
Compound | MIC (µg/mL) | Activity Type |
---|---|---|
This compound | TBD | Antimicrobial |
Ciprofloxacin | 0.381 | Benchmark Antibacterial |
Other Halogenated Benzoic Acids | Various | Antibacterial |
Anti-inflammatory Effects
The anti-inflammatory activity of halogenated compounds has been noted in various studies. For instance, derivatives similar to this compound have shown promise in reducing inflammation in animal models through the modulation of cytokine production and inhibition of inflammatory pathways .
Anticancer Activity
Emerging evidence suggests that certain benzoic acid derivatives may possess anticancer properties. Research on structurally related compounds indicates potential mechanisms involving apoptosis induction and cell cycle arrest in cancer cells. The bromine substitution may enhance the compound's ability to interact with cellular targets associated with tumor growth .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
- Receptor Modulation : Interaction with cellular receptors can alter signaling pathways, leading to changes in gene expression and protein synthesis.
- Reactive Electrophile Formation : The compound's electrophilic nature allows it to form covalent bonds with nucleophilic sites in proteins, potentially modifying their function .
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various halogenated benzoic acids against clinical isolates. Results indicated that compounds with bromine substitutions had lower MIC values against MRSA compared to non-halogenated analogs, suggesting enhanced potency due to structural modifications .
- Anti-inflammatory Research : In a controlled trial involving animal models, administration of this compound resulted in a significant reduction in inflammatory markers compared to the control group, indicating its therapeutic potential for inflammatory conditions .
Properties
IUPAC Name |
3-bromo-5-(hydroxymethyl)benzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c9-7-2-5(4-10)1-6(3-7)8(11)12/h1-3,10H,4H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICZOAMVBHXZUIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)Br)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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